molecular formula C13H12ClNO B499075 2-(Benzyloxy)-5-chloroaniline

2-(Benzyloxy)-5-chloroaniline

Cat. No.: B499075
M. Wt: 233.69g/mol
InChI Key: UJZOHHSRILPGAX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloroaniline is a substituted aniline derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the ortho (2nd) position and a chlorine atom at the meta (5th) position on the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing benzodiazepine derivatives and other bioactive molecules . Its structural attributes—such as the electron-donating benzyloxy group and the electron-withdrawing chlorine—contribute to its reactivity in coupling reactions and stability under diverse conditions. Commercial samples are available with purities exceeding 96%, highlighting its importance in precision synthesis .

Properties

IUPAC Name

5-chloro-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOHHSRILPGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-47-3
Record name 5-Chloro-2-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-(Benzyloxy)-5-chloroaniline (CAS 1100752-67-7) and 3-(Benzyloxy)-4-chloroaniline (CAS 76464-57-8) are positional isomers of the target compound. The shift of the benzyloxy group to the 3rd position alters steric and electronic effects:

  • Electronic Effects : Chlorine at the 4th position (in 3-(Benzyloxy)-4-chloroaniline) creates a distinct electronic environment, influencing resonance stabilization and acidity of the amine group .

Substituent Variations

2-Chloro-5-methoxyaniline (CAS 2401-24-3)
  • Substituent : Methoxy (-OCH₃) replaces benzyloxy.
  • Impact :
    • The smaller methoxy group enhances solubility in polar solvents compared to the hydrophobic benzyloxy group.
    • Reduced steric bulk facilitates faster reaction kinetics in electrophilic aromatic substitution but lowers stability under acidic conditions due to weaker electron donation .
2-Benzoyl-4-chloroaniline (CAS 719-59-5)
  • Substituent : Benzoyl (-COC₆H₅) replaces benzyloxy.
  • Impact :
    • The electron-withdrawing benzoyl group deactivates the aromatic ring, making the compound less reactive toward electrophiles but more susceptible to nucleophilic attack.
    • Widely used in synthesizing benzodiazepines like oxazepam due to its ketone functionality .
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline (CAS 313701-55-2)
  • Substituent : Benzoxazole (a heterocyclic group) replaces benzyloxy.
  • Applications include agrochemical intermediates, where the heterocycle improves target specificity .
2-(1-Azepanyl)-5-chloroaniline (CAS 710301-04-5)
  • Substituent : Azepane (a seven-membered amine ring) replaces benzyloxy.
  • Impact :
    • The azepane group increases basicity due to the lone pair on nitrogen, favoring interactions in pharmaceutical targets like serotonin receptors.
    • Higher molecular weight (MW ~224.7 g/mol) may reduce bioavailability compared to the target compound .

Chlorine Position Variants

Simpler chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) serve as baseline references:

  • 2-Chloroaniline (CAS 95-51-2): Chlorine at the ortho position increases steric hindrance near the amine, reducing reactivity in diazotization reactions.
  • 4-Chloroaniline (CAS 106-47-8): The para-chlorine maximizes resonance withdrawal, lowering the pKa of the amine group compared to meta-substituted derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Type Chlorine Position Molecular Weight (g/mol) Key Applications/Properties Source
2-(Benzyloxy)-5-chloroaniline Benzyloxy (-OCH₂C₆H₅) 5 ~263.7 Pharmaceutical intermediate
2-Chloro-5-methoxyaniline Methoxy (-OCH₃) 2 ~157.6 Dye synthesis, higher solubility
2-Benzoyl-4-chloroaniline Benzoyl (-COC₆H₅) 4 ~245.7 Benzodiazepine precursor
5-(Benzoxazol-2-yl)-2-chloroaniline Benzoxazolyl 2 ~244.7 Agrochemical intermediate
2-(1-Azepanyl)-5-chloroaniline Azepane 5 ~224.7 CNS drug candidate

Table 2: Reactivity and Stability

Compound Electron Effect Stability in Acid Preferred Reactions
This compound Moderate activation High Ullmann coupling, amidation
2-Benzoyl-4-chloroaniline Strong deactivation Moderate Nucleophilic substitution
2-Chloro-5-methoxyaniline Mild activation Low Electrophilic substitution

Research Findings

  • Pharmaceutical Utility : The benzyloxy group in this compound enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates .
  • Ecological Impact : Chloroaniline derivatives are generally persistent in the environment, but the benzyloxy group in the target compound may reduce bioaccumulation compared to simpler chloroanalogues .
  • Synthetic Flexibility : The target compound’s balanced electronic profile allows versatility in cross-coupling reactions, outperforming methoxy-substituted analogs in Pd-catalyzed processes .

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